2-(4-(Methylthio)phenyl)pyrrolidine
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Overview
Description
2-(4-(Methylthio)phenyl)pyrrolidine is an organic compound with the molecular formula C11H15NS. It is a derivative of pyrrolidine, where the pyrrolidine ring is substituted with a 4-(methylthio)phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Methylthio)phenyl)pyrrolidine typically involves the reaction of 4-(methylthio)benzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by nucleophilic addition to the aldehyde group of 4-(methylthio)benzaldehyde. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Methylthio)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nitrating agents (e.g., HNO3/H2SO4), halogenating agents (e.g., Br2, Cl2)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
2-(4-(Methylthio)phenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-(4-(Methylthio)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the mitochondrial permeability transition pore (mPTP), which plays a crucial role in cell death during myocardial ischemia-reperfusion injury. The compound exerts its effects by targeting cyclophilin D (CypD), a key regulator of mPTP, thereby preventing the opening of the pore and reducing cell death .
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen heterocycle.
Pyrrolizines: Compounds containing a fused pyrrole and pyrrolidine ring.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Uniqueness: 2-(4-(Methylthio)phenyl)pyrrolidine is unique due to the presence of the 4-(methylthio)phenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile building block in organic synthesis and as a candidate for drug development .
Properties
Molecular Formula |
C11H15NS |
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Molecular Weight |
193.31 g/mol |
IUPAC Name |
2-(4-methylsulfanylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H15NS/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3 |
InChI Key |
JZADJSRAECBIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CCCN2 |
Origin of Product |
United States |
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